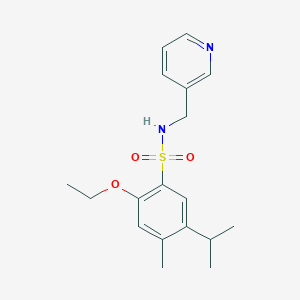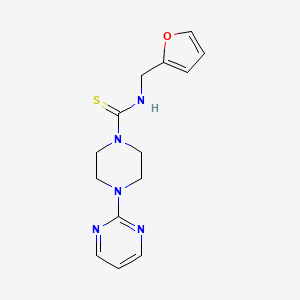![molecular formula C12H11N3O2S B5715341 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MN-64, is a small molecule inhibitor that has been the subject of scientific research due to its potential use in the treatment of various diseases. This compound was first synthesized in 2005 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the inhibition of specific enzymes involved in various biological processes. For example, in cancer cells, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of tumors and is involved in the regulation of pH in the tumor microenvironment. In Alzheimer's disease, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibits the activity of the enzyme beta-secretase, which is involved in the formation of amyloid plaques. In Parkinson's disease, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibits the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects, depending on the specific disease being studied. In cancer research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to inhibit tumor growth and induce cell death. In Alzheimer's disease research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to reduce the formation of amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Advantages and Limitations for Lab Experiments
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Development of new analogs of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide with improved potency and selectivity.
3. Investigation of the potential use of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in combination with other drugs for the treatment of various diseases.
4. Studies to determine the pharmacokinetics and pharmacodynamics of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in animal models and humans.
5. Investigation of the potential use of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in other diseases, such as diabetes and cardiovascular disease.
In conclusion, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is a small molecule inhibitor that has been the subject of scientific research due to its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes involved in various biological processes, and it has been shown to have various biochemical and physiological effects. While N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, further research is needed to optimize its synthesis and investigate its potential use in combination with other drugs and in other diseases.
Synthesis Methods
The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves a multi-step process that begins with the reaction of 6-methyl-2-pyridinamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to yield N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide. The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been optimized in recent years, resulting in higher yields and improved purity.
Scientific Research Applications
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to reduce the formation of amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-10(13-8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPXNZMANZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)


![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)




![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
